![molecular formula C13H15N3 B15364559 2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a phenyl group substituted with a 1H-pyrazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the phenyl group and subsequent cyclobutane ring formation. Common synthetic routes include:
Condensation Reactions: Pyrazole derivatives can be synthesized through condensation reactions involving hydrazines and β-diketones or β-ketoesters.
Cyclization Reactions: The cyclobutane ring can be formed through intramolecular cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Substitution at different positions on the pyrazole ring or phenyl group can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Aplicaciones Científicas De Investigación
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine has shown promise in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Its unique properties make it suitable for use in various industrial processes, including material science and catalysis.
Mecanismo De Acción
The mechanism by which 2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
2-[4-(1H-pyrazol-1-yl)phenyl]cyclobutanamine can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share structural similarities but have different functional groups and properties.
Pyrazole Derivatives: Similar to the target compound but with variations in the substituents and ring structures.
Cyclobutane Derivatives: Compounds containing cyclobutane rings with different substituents.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C13H15N3 |
|---|---|
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
2-(4-pyrazol-1-ylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C13H15N3/c14-13-7-6-12(13)10-2-4-11(5-3-10)16-9-1-8-15-16/h1-5,8-9,12-13H,6-7,14H2 |
Clave InChI |
NZRSPXCEYWFXHQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1C2=CC=C(C=C2)N3C=CC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


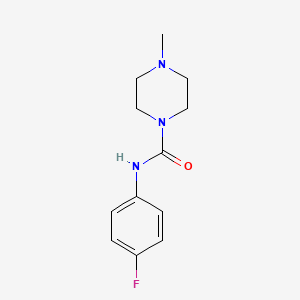
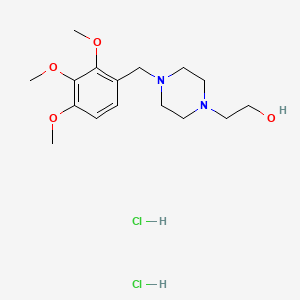
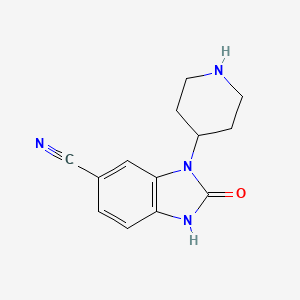
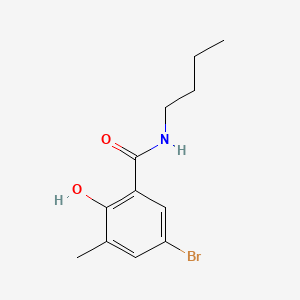
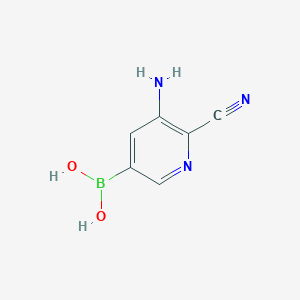

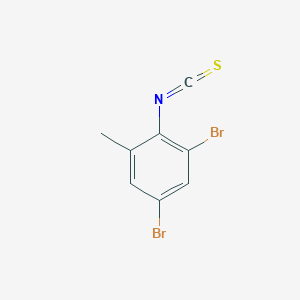
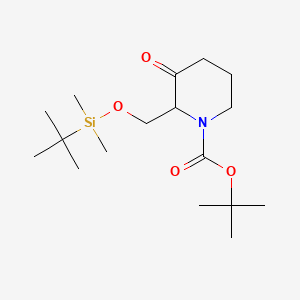
![Methyl 1,2-dihydro-2-oxopyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15364530.png)
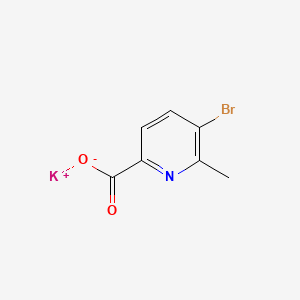
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
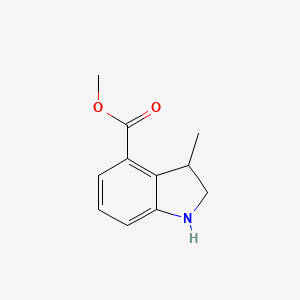
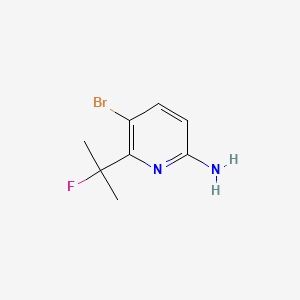
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
